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molecular formula C6H6BrNO B044785 5-Bromo-2-methoxypyridine CAS No. 13472-85-0

5-Bromo-2-methoxypyridine

Cat. No. B044785
M. Wt: 188.02 g/mol
InChI Key: XADICJHFELMBGX-UHFFFAOYSA-N
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Patent
US05922742

Procedure details

To a solution of 2,5-dibromopyridine (1.4 g, 5.9 mmol) in DMF (10 mL) was added MeOH (4 mL), and 8N aqueous KOH (1 mL). The solution was heated to 100° C. for 2 h, then cooled and partitioned between Et2O and H2O. The organic layer was washed with brine, dried over MgSO4 and concentrated to provide 840 mg of the title compound, which was used in the next step without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][OH:10].[OH-].[K+]>CN(C=O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([O:10][CH3:9])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between Et2O and H2O
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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